3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
CAS No.: 1289197-40-5
Cat. No.: VC2721860
Molecular Formula: C8H4ClF3N2
Molecular Weight: 220.58 g/mol
* For research use only. Not for human or veterinary use.
![3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1289197-40-5](/images/structure/VC2721860.png)
Specification
CAS No. | 1289197-40-5 |
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Molecular Formula | C8H4ClF3N2 |
Molecular Weight | 220.58 g/mol |
IUPAC Name | 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C8H4ClF3N2/c9-6-3-14-7-5(6)1-4(2-13-7)8(10,11)12/h1-3H,(H,13,14) |
Standard InChI Key | ZNXMTHBNOLFHJC-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F |
Canonical SMILES | C1=C(C=NC2=C1C(=CN2)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocycle comprising a pyrrole ring fused with a pyridine ring. The compound features two key functional groups: a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This specific arrangement of functional groups contributes to its unique chemical behavior and potential applications in various fields.
Physical and Chemical Properties
The compound has a molecular weight of 220.58 g/mol and a molecular formula of C₈H₄ClF₃N₂ . In terms of appearance, it typically exists as a solid at room temperature. The presence of both chloro and trifluoromethyl groups makes this compound relatively lipophilic, which influences its solubility profile and potential for membrane permeability in biological systems.
Property | Value |
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Molecular Formula | C₈H₄ClF₃N₂ |
Molecular Weight | 220.58 g/mol |
CAS Number | 1289197-40-5 |
MDL Number | MFCD20526750 |
Recommended Storage | Sealed, dry, 2-8°C |
Reactivity Profile
The reactivity of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is significantly influenced by its functional groups. The compound can participate in various chemical transformations:
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The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions, making this position a valuable site for structural modifications.
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The trifluoromethyl group contributes to the electron-deficient nature of the aromatic system, potentially enhancing reactivity in certain electrophilic reactions.
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The NH group of the pyrrole ring can undergo N-functionalization reactions, as evidenced by derivatives such as 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine .
Synthesis Methodologies
Related Synthetic Pathways
Synthesis of related compounds such as 3-chloro-2-cyano-5-trifluoromethyl pyridine involves procedures that could be adapted for our target compound. For instance, one approach includes:
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Dissolving a precursor 3-chloro-substituted pyridine in an appropriate solvent
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Addition of an activating agent followed by heating under reflux
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Subsequent transformation to introduce the desired functional groups
Similar methodologies could potentially be applied or modified for the synthesis of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, with additional steps to construct the fused pyrrole ring.
One-Pot Synthesis Techniques
For related pyrrolo[2,3-b]pyridine compounds, one-pot reaction procedures have been reported. For example, N-methylation/iodination reactions have been utilized for the preparation of pyrrolo[2,3-b]pyridine derivatives from precursors such as 5-nitro-1H-pyrrolo[2,3-b]pyridine . Adaptation of these methodologies could potentially offer efficient routes to our target compound.
Hazard Statement | Code |
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Harmful if swallowed | H302 |
Causes skin irritation | H315 |
Causes serious eye irritation | H319 |
May cause respiratory irritation | H335 |
These hazards are similar to those of many laboratory chemicals and require standard safety protocols during handling .
Biological Activity and Applications
Role as a Chemical Intermediate
The compound serves as an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives such as 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may be further modified to create compounds with enhanced biological activities .
Structure-Activity Relationships
The structural features of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine contribute to its potential bioactivity:
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The chloro substituent at the 3-position provides a site for potential structural modifications through nucleophilic substitution, which can be utilized to optimize biological activity.
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The trifluoromethyl group often enhances lipophilicity and metabolic stability in drug candidates.
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The pyrrolo[2,3-b]pyridine scaffold itself appears in numerous bioactive compounds, including those with potential applications as enzyme inhibitors.
Research Applications
Medicinal Chemistry
In medicinal chemistry, pyrrolo[2,3-b]pyridine derivatives have been explored for various therapeutic applications. For instance, related compounds have been investigated as:
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Enzyme inhibitors: Similar structures have been studied as inhibitors of enzymes such as 4′-phosphopantetheinyl transferases (PPTases), which are essential to bacterial cell viability and virulence .
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Receptor modulators: Related compounds have shown activity as nuclear receptor inverse agonists, such as RORC2 inverse agonists, which demonstrate potential in reducing IL-17 levels relevant to inflammatory conditions .
Current Research Directions
Recent research involving similar pyrrolo[2,3-b]pyridine compounds has focused on:
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Optimization of substituents to enhance potency and selectivity for specific biological targets
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Improvement of pharmacokinetic properties such as metabolic stability and oral bioavailability
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Application in the development of compounds with anti-inflammatory and antimicrobial activities
Comparison with Related Compounds
Structural Analogs
Several structural analogs of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine have been reported in the literature:
Structural Modifications and Effects
The N1 position of the pyrrolo[2,3-b]pyridine scaffold appears to be an important site for structural modifications. For example:
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N-benzoylation results in 1-benzoyl-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, which may exhibit different solubility and binding properties compared to the parent compound .
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N-methylation, as seen in related compounds, can affect metabolic stability and receptor binding profiles .
Analytical Methods
Identification Techniques
Various analytical techniques can be employed for the identification and characterization of 3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine:
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Nuclear Magnetic Resonance (NMR) spectroscopy
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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High-Performance Liquid Chromatography (HPLC)
These techniques are essential for confirming the structure and purity of the compound, particularly when it is used as an intermediate in the synthesis of more complex molecules.
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